molecular formula C12H11NO2 B1590487 2-Naphthalenecarboxamide, 1-hydroxy-N-methyl- CAS No. 62353-81-5

2-Naphthalenecarboxamide, 1-hydroxy-N-methyl-

Cat. No.: B1590487
CAS No.: 62353-81-5
M. Wt: 201.22 g/mol
InChI Key: YEOGSEYGVSFBHS-UHFFFAOYSA-N
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Description

1-Hydroxy-N-methyl-2-naphthalenecarboxamide (CAS: 62353-81-5) is a naphthalene-derived carboxamide with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . It is classified as a laboratory chemical and intermediate in synthetic chemistry . Regulatory documents indicate its listing on Canada’s Non-Domestic Substances List (NDSL), requiring notification for manufacturing or import under the New Substances Notification Regulations .

The compound exhibits moderate acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) .

Properties

IUPAC Name

1-hydroxy-N-methylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-13-12(15)10-7-6-8-4-2-3-5-9(8)11(10)14/h2-7,14H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOGSEYGVSFBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C2=CC=CC=C2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70886479
Record name 2-Naphthalenecarboxamide, 1-hydroxy-N-methyl-
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Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62353-81-5
Record name 1-Hydroxy-N-methyl-2-naphthalenecarboxamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenecarboxamide, 1-hydroxy-N-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxamide, 1-hydroxy-N-methyl-
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Record name 2-Naphthalenecarboxamide, 1-hydroxy-N-methyl-
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Biological Activity

2-Naphthalenecarboxamide, 1-hydroxy-N-methyl- (CAS No. 62353-81-5) is a compound of interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The biological activity of 2-Naphthalenecarboxamide, 1-hydroxy-N-methyl- is primarily attributed to its interaction with various cellular pathways. Studies indicate that this compound can influence:

  • Cell Signaling : It modulates signaling pathways related to inflammation and cellular stress responses.
  • Gene Expression : The compound has been shown to alter the expression of genes involved in inflammatory processes.
  • Enzyme Activity : It can inhibit or activate specific enzymes that play critical roles in metabolic pathways.

The compound exhibits several biochemical properties that contribute to its biological activity:

PropertyDescription
SolubilitySoluble in organic solvents; limited solubility in water
StabilityStable under acidic and neutral conditions
Interaction with ProteinsBinds to specific target proteins affecting their function

Cellular Effects

Research has demonstrated that 2-Naphthalenecarboxamide, 1-hydroxy-N-methyl- can exert various cellular effects:

  • Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines such as IL-1β and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .
  • Oxidative Stress Modulation : The compound reduces oxidative stress markers, suggesting a protective role against cellular damage.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Inflammatory Response :
    • Objective : To evaluate the anti-inflammatory effects in murine macrophages.
    • Findings : The compound significantly reduced nitric oxide (NO) production and inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
  • Mechanistic Insights :
    • Objective : To explore the underlying mechanisms of action.
    • Findings : It was found to suppress NF-κB and MAPK signaling pathways, which are crucial for inflammatory responses .

Pharmacokinetics

Understanding the pharmacokinetics of 2-Naphthalenecarboxamide, 1-hydroxy-N-methyl- is essential for assessing its therapeutic potential:

ParameterValue
AbsorptionRapid absorption post-administration
DistributionWidely distributed in tissues
MetabolismPrimarily hepatic metabolism
ExcretionRenal excretion

Therapeutic Applications

Given its biological activities, 2-Naphthalenecarboxamide, 1-hydroxy-N-methyl- has potential applications in:

  • Anti-inflammatory Therapies : Targeting chronic inflammatory diseases.
  • Antioxidant Treatments : Protecting against oxidative stress-related conditions.

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs include substituted 2-hydroxynaphthalene-1-carboxamides, where variations in the N-substituent influence physicochemical and biological behavior.

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Substituent
1-Hydroxy-N-methyl-2-naphthalenecarboxamide C₁₂H₁₁NO₂ 201.22 Not reported N-methyl
N-(2-Chlorophenyl)-2-hydroxynaphthalene-1-carboxamide C₁₇H₁₂ClNO₂ 297.74 Not reported 2-chlorophenyl
2-Hydroxy-N-(4-methoxyphenyl)naphthalene-1-carboxamide C₁₈H₁₅NO₃ 294.11 168–170 4-methoxyphenyl
N-(2-Fluorophenyl)-2-hydroxynaphthalene-1-carboxamide C₁₇H₁₂FNO₂ 278.12 150–152 2-fluorophenyl
N-(2-Nitrophenyl)-2-hydroxynaphthalene-1-carboxamide C₁₇H₁₂N₂O₄ 308.29 Not reported 2-nitrophenyl

Key Observations :

  • The N-methyl group in the target compound reduces molecular weight compared to aryl-substituted analogs (e.g., 201.22 vs. 278–308 g/mol) .

Key Observations :

  • Aryl-substituted analogs (e.g., 2-chlorophenyl, 2-nitrophenyl) exhibit potent antimicrobial activity, likely due to enhanced electron-deficient aromatic systems interacting with bacterial targets .
  • The target compound’s N-methyl group may reduce bioactivity compared to analogs with aryl substituents, though direct comparisons are lacking due to insufficient data .
  • Safety profiles differ significantly: The target compound’s GHS classification highlights moderate hazards, while analogs with antimicrobial activity show lower cytotoxicity .

Regulatory and Analytical Considerations

  • Regulatory Status: 1-Hydroxy-N-methyl-2-naphthalenecarboxamide is subject to notification requirements under Canadian NDSL regulations, unlike many analogs .
  • Analytical Challenges : Naphthalene derivatives require advanced techniques for metabolite quantification. Improved sample preparation and standardized methods are needed for accurate exposure assessment .

Preparation Methods

Amide Bond Formation via Carbodiimide Coupling Agents

One of the most common and effective methods for preparing naphthalenecarboxamide derivatives is the condensation of the corresponding carboxylic acid with an amine using carbodiimide coupling agents such as:

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • N,N'-Dicyclohexylcarbodiimide (DCC)
  • Carbonyldiimidazole (CDI)

These agents activate the carboxyl group to form an intermediate that reacts with the amine to form the amide bond under mild conditions, preserving sensitive substituents like the hydroxyl group at position 1.

Typical reaction conditions:

Parameter Details
Solvent Benzene, toluene, tetrahydrofuran, dioxane, dichloromethane, chloroform, or N,N-dimethylformamide
Temperature Room temperature to mild heating (20-50 °C)
Base (optional) Triethylamine, pyridine, or sodium hydroxide to neutralize acid byproducts
Catalyst Carbodiimide coupling agent (EDC, DCC, or CDI)
Reaction time Several hours to overnight

This method is supported by patent literature describing the synthesis of naphthalene carboxamide derivatives with similar structural features, where the condensation reaction is catalyzed by EDC, DCC, or CDI in organic solvents with bases added as needed.

Use of N-Methylhydroxylamine as Amine Source

To introduce the N-methyl substitution on the amide nitrogen, N-methylhydroxylamine or its salts are reacted with the activated carboxylic acid intermediate. This reagent provides the N-methyl group directly on the amide nitrogen while maintaining the hydroxyl function on the nitrogen atom.

Purification Techniques

After synthesis, purification is generally achieved by:

  • Extraction with suitable solvents.
  • Recrystallization from solvents like ethanol or ethyl acetate.
  • Column chromatography using silica gel or other stationary phases.

These steps ensure high purity of the final compound suitable for research or application.

Summary Table of Preparation Methods

Step Reagents/Conditions Purpose/Notes
Activation of acid EDC, DCC, or CDI in organic solvent Forms reactive intermediate for amide coupling
Amide coupling N-methylhydroxylamine + base (triethylamine) Introduces N-methyl amide functionality
Solvent DCM, THF, toluene, DMF Provides medium for reaction
Temperature Room temp to 50 °C Mild to prevent decomposition or side reactions
Reaction time Several hours to overnight Ensures complete conversion
Purification Extraction, recrystallization, chromatography Removes impurities, isolates pure compound

Research Findings and Optimization

  • The choice of coupling agent affects yield and purity; EDC is preferred for water-soluble byproducts.
  • Solvent polarity influences reaction rate and selectivity; dichloromethane and tetrahydrofuran are commonly used.
  • Base addition improves coupling efficiency by neutralizing acid byproducts.
  • Reaction monitoring by TLC or HPLC is recommended to optimize time and prevent overreaction.
  • Purification by recrystallization yields highly pure crystals suitable for analytical characterization.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing 1-hydroxy-N-methyl-2-naphthalenecarboxamide in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for quantification due to its sensitivity in detecting hydroxylated and methylated derivatives. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy are critical. Ensure calibration with certified reference standards and validate methods using spiked biological samples (e.g., plasma, liver homogenate) to account for matrix effects .

Q. How should researchers design toxicity studies for this compound?

  • Methodological Answer : Follow OECD guidelines for acute and subchronic toxicity testing. Use rodent models (rats/mice) with controlled exposure routes:

  • Oral : Administer via gavage at doses of 10–500 mg/kg body weight.
  • Inhalation : Use nebulized aerosols (particle size ≤5 µm) for pulmonary toxicity assessment.
  • Dermal : Apply occlusive patches for 24-hour exposure.
    Monitor systemic effects (hepatic, renal, hematological) using histopathology, serum biomarkers (ALT, creatinine), and complete blood counts. Include negative controls and dose-response groups .

Q. What are the stability considerations for storing 1-hydroxy-N-methyl-2-naphthalenecarboxamide?

  • Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products via LC-MS. Avoid aqueous solutions unless buffered at pH 6–7, as acidic/basic conditions promote hydrolysis .

Advanced Research Questions

Q. How can contradictory data on hepatotoxicity between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies often arise from metabolic activation differences. Use primary hepatocytes or liver S9 fractions to simulate in vivo metabolism. Compare cytotoxicity (IC₅₀) in HepG2 cells versus in vivo liver enzyme elevation (e.g., ALT/AST). Incorporate metabolomic profiling to identify reactive intermediates (e.g., quinone metabolites) that may explain toxicity thresholds .

Q. What experimental strategies validate the compound’s proposed metabolic pathways?

  • Methodological Answer : Administer ¹⁴C-labeled 1-hydroxy-N-methyl-2-naphthalenecarboxamide to rodents and collect urine/feces over 72 hours. Use liquid scintillation counting for radioactivity recovery. Identify phase I (oxidation, demethylation) and phase II (glucuronidation, sulfation) metabolites via LC-MSⁿ. Confirm enzyme involvement using CYP450 inhibitors (e.g., ketoconazole for CYP3A4) in microsomal incubations .

Q. How do structural modifications influence its receptor-binding affinity?

  • Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) with target proteins (e.g., aryl hydrocarbon receptor). Synthesize analogs with substitutions at the hydroxyl or methyl groups and assay binding via surface plasmon resonance (SPR) or fluorescence polarization. Correlate IC₅₀ values with computational binding scores to establish structure-activity relationships (SAR) .

Data Contradiction Analysis

Q. How to address conflicting reports on mutagenic potential?

  • Methodological Answer : Conduct Ames tests (TA98 and TA100 strains ± metabolic activation) alongside mammalian cell assays (e.g., micronucleus test in CHO cells). If bacterial tests are negative but mammalian tests positive, investigate reactive oxygen species (ROS) generation via DCFH-DA fluorescence. Cross-validate with transcriptomic analysis (RNA-seq) of DNA repair genes (e.g., BRCA1, ATM) .

Methodological Notes

  • Prioritize peer-reviewed toxicological profiles (e.g., ATSDR reports) over commercial databases.
  • For synthesis, refer to validated protocols in journals like The Journal of Organic Chemistry or Toxicological Sciences, avoiding non-vetted sources.
  • Always include positive/negative controls and replicate experiments to ensure reproducibility.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Naphthalenecarboxamide, 1-hydroxy-N-methyl-
Reactant of Route 2
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